N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide is a nitrogen-containing heterocyclic compound featuring a pyrrolidinone core substituted with a cyclopropyl group at the N1 position and a methoxyacetamide moiety at the C3 position. This structure combines conformational rigidity (due to the cyclopropyl ring) with polar functional groups, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-6-9(13)11-7-4-10(14)12(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIICQBVTLGCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CC(=O)N(C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds and metal catalysts. Finally, the methoxyacetamide moiety is attached through amidation reactions, utilizing reagents such as methoxyacetyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioamides.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby altering the enzyme’s activity.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidinone Family
The compound shares structural homology with several nitrogenous heterocycles, particularly those derived from 5-oxopyrrolidine (pyrrolidinone) scaffolds. Key analogs include:
Analog 1 : N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
- Molecular Formula : C₂₂H₂₉ClN₂O₂
- Molecular Weight : 388.192 g/mol
- Substituents :
- N1: Cyclohexyl group (bulky, lipophilic)
- C3: 4-chlorophenyl and propylacetamide groups
- C5: Methylene group (introduces unsaturation)
- Synthesis : Prepared via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding 78% .
- Properties : Yellow solid (MP 129–131°C), moderate polarity (Rf = 0.25 in Et₂O:PE = 7:3).
Comparison :
- The absence of a chlorophenyl group in the target compound reduces lipophilicity, which may influence solubility and bioavailability.
Analog 2 : N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide ()
- Molecular Formula : C₁₀H₁₇N₃O₂S
- Molecular Weight : 243.33 g/mol
- Substituents: N1: Propyl group (flexible alkyl chain) C2: Acetamide with aminothioxomethyl modification (introduces sulfur).
Comparison :
- The methoxy group in the target compound replaces the aminothioxomethyl group in Analog 2, eliminating sulfur-related reactivity (e.g., disulfide formation) and possibly reducing toxicity.
- The cyclopropyl group in the target compound may confer greater steric hindrance than the propyl group, affecting binding interactions in biological systems.
Physicochemical and Pharmacokinetic Properties
Key Findings :
- The target compound’s methoxy group balances polarity, whereas Analog 1’s chlorophenyl group increases LogP, favoring membrane permeability but risking hepatotoxicity.
- Analog 2’s thioamide group may enhance solubility but introduces instability under oxidative conditions.
Hypothesis for Target Compound :
- The cyclopropyl group could stabilize bioactive conformations, while the methoxyacetamide moiety may engage in hydrogen bonding with enzymes (e.g., kinases or GPCRs).
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyrrolidinone ring, and a methoxyacetamide moiety, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 239.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and diabetes.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that this compound may possess similar antibacterial properties.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 0.63 ± 0.001 |
| Urease | Strong Inhibitor | 2.14 ± 0.003 |
These results indicate potential applications in treating conditions like Alzheimer's disease through AChE inhibition and managing urea levels via urease inhibition.
Case Studies and Research Findings
- Anticancer Properties : A study explored the anticancer effects of similar compounds derived from pyrrolidinone structures. The results showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for its potential in cancer therapy.
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of related compounds in animal models of neurodegenerative diseases. The findings indicated that these compounds could improve cognitive function and reduce neuronal death.
- Diabetes Management : Compounds with similar moieties have demonstrated hypoglycemic activity in preclinical studies, suggesting that this compound may also be beneficial in managing blood glucose levels.
Q & A
Q. What are the key synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methoxyacetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrrolidinone derivatization, and acetamide coupling. Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (DMF for polar interactions), and catalysts (piperidine for cyclization). Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are mandatory for structural elucidation. Purity is validated via HPLC (>95%) and melting point analysis. Infrared (IR) spectroscopy confirms functional groups like the carbonyl (C=O) and methoxy moieties .
Q. How do the functional groups in this compound influence its reactivity?
The 5-oxopyrrolidin ring undergoes nucleophilic attacks at the carbonyl group, while the cyclopropane moiety imparts steric strain, affecting ring-opening reactions. The methoxy group on the acetamide participates in hydrogen bonding, influencing solubility and biological interactions .
Q. What are the standard protocols for stability testing under varying pH and temperature?
Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 40°C/75% RH for 14 days. Degradation products are analyzed via LC-MS, with kinetic modeling (Arrhenius equation) predicting shelf life .
Advanced Research Questions
Q. How can synthetic yield be improved in multi-step syntheses of this compound?
Yield optimization requires:
- Stepwise intermediate isolation : Purify intermediates (e.g., cyclopropane precursors) before proceeding.
- Catalyst screening : Test palladium or organocatalysts for coupling efficiency.
- Solvent optimization : Use DMF for polar steps and dichloromethane for non-polar separations. Contaminants from side reactions (e.g., over-oxidation) are minimized via controlled reagent stoichiometry .
Q. What strategies resolve NMR data discrepancies between synthetic batches?
Conflicting NMR signals often arise from diastereomers or solvate formation. Solutions include:
- Variable-temperature NMR to identify dynamic equilibria.
- Cocrystallization studies to isolate polymorphs.
- DFT calculations to predict chemical shifts for comparison .
Q. How do researchers reconcile conflicting biological activity data across assay models?
Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition) may stem from assay-specific conditions (e.g., cell line variability, serum content). Validate results using orthogonal assays (e.g., SPR for binding affinity, in vivo models for pharmacokinetics) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like cyclooxygenase-2 (COX-2). Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with methoxy groups). Validate predictions with mutagenesis studies .
Q. How is the compound’s metabolic fate studied in preclinical models?
Radiolabeled (¹⁴C) versions are administered to rodents, with metabolites profiled via LC-MS/MS. Hepatic microsome assays (human/rat) identify phase I/II metabolites. CYP450 inhibition assays assess drug-drug interaction risks .
Data Analysis and Contradiction Management
Q. What statistical approaches address variability in biological replicate data?
Apply robust regression models to handle outliers. Use hierarchical clustering to group replicate datasets and Principal Component Analysis (PCA) to identify confounding variables (e.g., cell passage number). Bayesian statistics improve confidence intervals for low-n studies .
Q. How are crystallization conditions optimized to resolve ambiguous X-ray diffraction data?
Screen solvents (ethanol/water mixtures) and additives (glycerol) using high-throughput vapor diffusion. Analyze crystal packing with Mercury software to identify lattice disruptions. Synchrotron radiation improves resolution for small-molecule crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
